molecular formula C8H6BrF3O B1292404 1-(3-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 446-63-9

1-(3-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1292404
CAS No.: 446-63-9
M. Wt: 255.03 g/mol
InChI Key: YJAXYKDDEAMXAW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Reactions

1-(3-Bromophenyl)-2,2,2-trifluoroethanol has been studied for its reactivity in oxidation reactions. In a study by Norcross et al. (1997), the compound was oxidized by potassium tetraoxoferrate(VI) under basic conditions to yield ketones. This reaction demonstrated significant enthalpies of activation and was characterized by both acid and base catalysis (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Enzymatic Resolution

Ribeiro, Raminelli, and Porto (2013) investigated the enzymatic kinetic resolution of racemic this compound, among other organofluorine compounds. They used the enzyme CALB (Candida antarctica lipase B) to yield enantiomerically enriched alcohols and acetates, a process crucial in the synthesis of chiral compounds (Ribeiro, Raminelli, & Porto, 2013).

Bioreduction in Chemical Synthesis

González-Martínez, Gotor, and Gotor-Fernández (2019) described the chemoenzymatic synthesis of 1-aryl-2,2,2-trifluoroethanones, including this compound. They used alcohol dehydrogenases for the stereocomplementary bioreduction, a method significant for producing enantiomerically pure compounds (González-Martínez, Gotor, & Gotor-Fernández, 2019).

Conformational Analysis

Carlson et al. (2018) conducted a study on 1-phenyl-2,2,2-trifluoroethanol, analyzing its rotational spectrum and conformational dynamics. The phenyl substitution significantly altered the molecule's conformational landscape, which is critical for understanding the physical properties of such molecules (Carlson, Seifert, Heger, Xie, Thomas, & Xu, 2018).

Catalysis and Reaction Mechanisms

The compound's role in various catalytic and reaction mechanisms has been explored. For instance, Takagi et al. (1992) described a method for synthesizing fluorine compounds, including this compound, using halothane with ketones. This unusual Grignard reaction highlights the compound's utility in synthesizing fluorinated molecules, which are significant in various chemical industries (Takagi, Takesue, Koyama, Ando, Miki, & Kumadaki, 1992).

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-arrhythmic properties . Therefore, it’s possible that this compound may also interact with ion channels or other proteins involved in cardiac function.

Mode of Action

It’s known that the bromophenyl group can participate in various chemical reactions, such as suzuki-miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

A related compound, 1-(3′-bromophenyl)-heliamine, has been shown to undergo phase-i metabolic reactions such as demethylation, dehydrogenation, and epoxidation, as well as phase-ii reactions leading to glucuronide and sulfate metabolites . These metabolic transformations could potentially affect various biochemical pathways in the body.

Pharmacokinetics

A study on a related compound, 1-(3′-bromophenyl)-heliamine, showed that after oral administration in rats, the maximum concentration (cmax) of 56865 ± 12214 ng/mL was reached 100 ± 045 h post-administration . This suggests that 1-(3-Bromophenyl)-2,2,2-trifluoroethanol might also be rapidly absorbed and distributed in the body.

Properties

IUPAC Name

1-(3-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAXYKDDEAMXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633873
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-63-9
Record name 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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